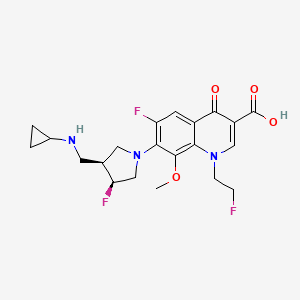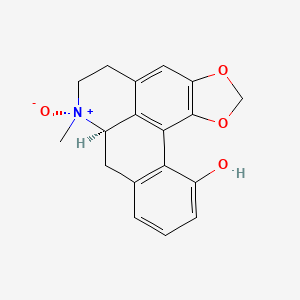
LH1306
Descripción general
Descripción
Aplicaciones Científicas De Investigación
LH1306 tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo para estudiar las interacciones proteína-proteína y el desarrollo de nuevos inhibidores.
Biología: Investigado por su papel en la modulación de las respuestas inmunitarias al bloquear la vía PD-1/PD-L1.
Medicina: Explorado como un agente terapéutico potencial en la inmunoterapia contra el cáncer, particularmente para tumores que sobreexpresan PD-L1.
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a los puntos de control inmunitario .
Mecanismo De Acción
LH1306 ejerce sus efectos uniéndose a la proteína PD-L1 en el sitio de unión PD-1, evitando así la interacción entre PD-1 y PD-L1. Esta inhibición conduce a la formación de homodímeros PD-L1 dispuestos simétricamente, lo que bloquea la vía del punto de control inmunitario. Como resultado, se mejora la capacidad del sistema inmunitario para reconocer y atacar las células cancerosas, lo que convierte a this compound en un candidato prometedor para la inmunoterapia contra el cáncer .
Análisis Bioquímico
Biochemical Properties
LH1306 plays a significant role in biochemical reactions by inhibiting the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 . It interacts with these proteins by inducing symmetrically arranged PD-L1 homodimer formation by targeting PD-L1 at the PD-1 binding site .
Cellular Effects
This compound influences cell function by effectively blocking cell surface PD-1/PD-L1 interaction between PD-1-expressing Jurkat cells and co-cultured PD-L1-expressing U2OS cells . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically PD-1 and PD-L1. It exerts its effects at the molecular level by inhibiting the interaction between these proteins, leading to changes in gene expression .
Métodos De Preparación
La síntesis de LH1306 implica múltiples pasos, comenzando con la preparación del núcleo bifenilo, seguido de la introducción de las porciones de piridina y los grupos acetamidoetilamino. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar que se obtenga el producto deseado con alta pureza. Los métodos de producción industrial pueden implicar la ampliación de estas rutas sintéticas mientras se mantienen estrictas medidas de control de calidad para garantizar la consistencia y pureza del producto final .
Análisis De Reacciones Químicas
LH1306 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden implicar reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos en condiciones específicas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. .
Comparación Con Compuestos Similares
LH1306 es único debido a su estructura C2-simétrica y alta potencia como inhibidor de la interacción PD-1/PD-L1. Los compuestos similares incluyen:
LH1307: Otro inhibidor PD-1/PD-L1 con una estructura ligeramente diferente.
BMS-936559: Un anticuerpo monoclonal que se dirige a PD-L1.
Pembrolizumab: Un anticuerpo monoclonal que se dirige a PD-1. En comparación con estos compuestos, this compound ofrece una alternativa de molécula pequeña con posibles ventajas en términos de síntesis, estabilidad y costo .
Propiedades
IUPAC Name |
N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N6O6/c1-25-31(23-49-35-15-13-29(37(43-35)47-5)21-39-17-19-41-27(3)45)9-7-11-33(25)34-12-8-10-32(26(34)2)24-50-36-16-14-30(38(44-36)48-6)22-40-18-20-42-28(4)46/h7-16,39-40H,17-24H2,1-6H3,(H,41,45)(H,42,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRITEYTYHQVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC(=C2C)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC)COC4=NC(=C(C=C4)CNCCNC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does LH1306 interact with its target and what are the downstream effects?
A1: this compound is a C2-symmetric small molecule inhibitor that targets the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction (PPI) []. It binds to PD-L1 at the PD-1 binding site, effectively blocking the interaction between PD-1 and PD-L1 []. This inhibition of the PD-1/PD-L1 pathway prevents the suppression of T cell activation, allowing for an enhanced immune response against tumor cells.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: Research indicates that the C2-symmetric structure of this compound and its analogs plays a crucial role in their inhibitory activity against the PD-1/PD-L1 interaction []. Specifically, the study found that this compound (2a) showed improved potency compared to its non-symmetrical counterpart (1a) []. This suggests that the symmetrical arrangement of the pharmacophores in this compound contributes to its enhanced binding affinity for PD-L1. Further investigation into the specific structural features contributing to this enhanced activity could provide valuable insights for the development of more potent and selective PD-1/PD-L1 inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid](/img/structure/B608490.png)


